3,4-Diethylpyridine
Description
3,4-Diethylpyridine is a substituted pyridine derivative featuring ethyl groups at the 3- and 4-positions of the pyridine ring. Pyridine derivatives are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric tunability . The ethyl substituents in this compound likely enhance steric hindrance and modulate electron density, influencing reactivity in catalytic or synthetic processes.
Properties
CAS No. |
612-11-3 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
3,4-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-5-6-10-7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
APVBPNQCNREQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Effects
Key Observations :
- Steric and Electronic Effects :
- This compound’s adjacent ethyl groups may hinder reactions at the 2- and 5-positions, whereas 3,5-diethylpyridine’s symmetric structure facilitates crystallization and dicarboxylic acid synthesis .
- 2,6-Diethylpyridine’s para-substitution allows efficient C-H bond activation in catalytic alkylation, yielding linear alkyl chains .
- Reactivity in Synthesis :
Functional Group Derivatives: Carboxylates vs. Ethyl Groups
Key Observations :
- Electronic Configuration: The carboxylate groups in 2,4-diethylpyridine dicarboxylate enable resonance stabilization, enhancing its efficacy as a competitive enzyme inhibitor . Ethyl groups in this compound lack polar functional groups, limiting direct biological activity but favoring non-polar applications.
- Biological Activity :
- 2,4-Diethylpyridine dicarboxylate disrupts HIF-1α hydroxylation, promoting hypoxia adaptation in cells , whereas ethyl-substituted pyridines (e.g., 3,5-diethylpyridine) are more aligned with small-molecule drug synthesis .
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